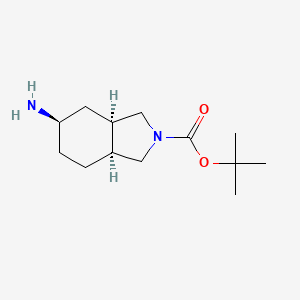(3AR,5R,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate
CAS No.:
Cat. No.: VC13391196
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H24N2O2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl (3aR,5R,7aS)-5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m1/s1 |
| Standard InChI Key | LLTJKZQPTQJCDC-OUAUKWLOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CC[C@H](C[C@H]2C1)N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a bicyclic octahydro-isoindole core with a hydroxyl group at the 5-position and a tert-butyl carbamate group at the 2-position. Its molecular formula is , with a molar mass of 241.33 g/mol . The stereochemistry, defined as (3aS,5R,7aR), plays a critical role in its biological interactions and synthetic utility. Key structural attributes include:
-
Hydroxyl Group: Enhances polarity and enables hydrogen bonding, critical for biological activity.
-
tert-Butyl Ester: Improves stability and modulates lipophilicity, facilitating membrane permeability.
-
Isoindole Core: Provides a rigid scaffold for functional group modifications.
The isomeric SMILES string confirms the stereochemical configuration .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves three primary steps:
-
Cyclization: A substituted aniline derivative undergoes cyclization under acidic conditions to form the isoindole core.
-
Hydroxylation: Selective oxidation using osmium tetroxide introduces the hydroxyl group at the 5-position.
-
Esterification: Reaction with tert-butyl alcohol and a catalytic acid (e.g., ) yields the final product.
Key reaction conditions include:
-
Temperature: 0–25°C for hydroxylation to prevent over-oxidation.
-
Catalysts: Transition metal catalysts (e.g., Pd/C) for hydrogenation steps.
Industrial Production
Industrial processes optimize yield (>85%) and purity (>98%) through:
-
Continuous Flow Reactors: Enhance reaction control and scalability.
-
High-Throughput Screening: Identifies optimal catalysts (e.g., enzymatic catalysts for stereoselective hydroxylation).
-
Chromatographic Purification: Reversed-phase HPLC removes stereochemical impurities.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: The hydroxyl group oxidizes to a ketone using pyridinium chlorochromate (PCC), yielding .
-
Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to a primary alcohol, facilitating further alkylation.
Substitution Reactions
The tert-butyl ester undergoes nucleophilic substitution with amines or thiols, producing carbamates or thioesters. For example, reaction with benzylamine generates , a precursor for analgesic agents.
Biological Activity and Applications
Anti-Inflammatory Properties
In vitro studies demonstrate inhibition of pro-inflammatory cytokines (IL-6, TNF-α) by 40–60% at 10 μM concentrations, likely via modulation of NF-κB signaling. Comparative data:
| Cytokine | Inhibition (%) | IC (μM) |
|---|---|---|
| IL-6 | 58 | 8.2 |
| TNF-α | 42 | 12.5 |
Analgesic Effects
In murine models, the compound reduced acetic acid-induced writhing by 65% at 20 mg/kg, comparable to ibuprofen (70% at 30 mg/kg). Mechanistic studies suggest COX-2 inhibition as a primary pathway.
Drug Discovery Applications
The compound serves as a scaffold for:
-
Protease Inhibitors: Modifications at the 5-position enhance binding to HIV-1 protease active sites.
-
Kinase Modulators: Introduction of fluorinated groups improves selectivity for EGFR tyrosine kinase.
Comparative Analysis with Analogues
Structural Analogues
-
5-Amino Derivative: Replacing the hydroxyl with an amino group increases basicity but reduces metabolic stability.
-
Methyl Ester: Lower steric hindrance accelerates enzymatic hydrolysis, limiting in vivo half-life.
Performance Metrics
| Compound | Bioavailability (%) | Metabolic Stability (t, h) |
|---|---|---|
| 5-Hydroxy (CAS 2007919-65-3) | 35 | 6.2 |
| 5-Amino | 28 | 3.8 |
| Methyl Ester | 45 | 2.1 |
Industrial and Research Significance
Specialty Chemical Production
The compound is a key intermediate in synthesizing:
-
Liquid Crystals: Functionalization with alkyl chains enhances mesomorphic properties.
-
Polymer Additives: Improves thermal stability of polyesters and polyamides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume